

ETHYL 5H-OCTAFLUOROPENTANOATE: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	ETHYL 5H-OCTAFLUOROPENTANOATE
Cat. No.:	B1333793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate (CAS No. 2795-50-8) is a fluorinated ester of growing interest in various scientific and industrial fields. Its unique properties, imparted by the significant degree of fluorination, make it a candidate for applications ranging from advanced solvents and heat transfer fluids to intermediates in the synthesis of complex molecules. This technical guide provides a detailed summary of the available data on the core physical properties of **Ethyl 5H-octafluoropentanoate**, intended to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of a compound are critical determinants of its behavior in various applications. For **Ethyl 5H-octafluoropentanoate**, properties such as boiling point, density, and refractive index are fundamental parameters for process design, formulation development, and material compatibility assessments.

Data Summary

The quantitative physical property data for **Ethyl 5H-octafluoropentanoate**, as compiled from various sources, are presented in Table 1. It is important to note that discrepancies exist in the reported literature values, particularly for the boiling point. These variations may arise from different measurement conditions or sample purities.


Physical Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₈ O ₂	[1] [2]
Molecular Weight	274.11 g/mol	[1] [2]
Boiling Point	140 °C	[1]
141.2 °C (at 760 mmHg)	[3]	
180 °C (lit.)	[2] [4]	
Density	1.43 g/cm ³	[4]
1.458 g/cm ³	[1] [2] [3]	
Refractive Index	1.326	[1]
Flash Point	22 °C (lit.)	[4]
Melting Point	141 °C (lit.)*	[4]

*Note: The reported melting point of 141°C is considered anomalous and is likely a typographical error in the source, potentially confused with the boiling point.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **Ethyl 5H-octafluoropentanoate** are not readily available in the public domain. However, the following outlines the standard methodologies that are typically employed for such characterizations.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for the experimental determination of physical properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for accurate boiling point determination is using an ebulliometer, which measures the boiling point at a precisely controlled pressure. The conflicting reported values for **Ethyl 5H-octafluoropentanoate** highlight the importance of specifying the pressure at which the measurement was taken.

Density Measurement

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a digital density meter.

- **Pycnometer Method:** A pycnometer is a flask with a precise volume. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (e.g., deionized water). The density of the sample can then be calculated. All measurements must be performed at a constant, recorded temperature.
- **Digital Density Meter:** This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. Modern digital density meters are capable of high precision and are often temperature-controlled.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used for measurement. An Abbe refractometer is a common instrument for this purpose. A small drop of the sample is placed on the prism, and the instrument is adjusted to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from a scale. The temperature must be controlled and reported with the reading.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of **Ethyl 5H-octafluoropentanoate**. While key data points for boiling point, density, and refractive index are available, the discrepancies in reported values suggest a need for further standardized characterization. The experimental protocols outlined herein provide a framework for obtaining more definitive and reliable data, which will be crucial for the successful application of this compound in research and industrial settings. Researchers and drug development professionals are encouraged to perform their own analytical verification of these properties for their specific lots and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Fluorinated compounds, CAS#:2795-50-8, 5H-八氟戊酸乙酯, Ethyl 5H-octafluoropentanoate [en.chemfish.com]
- 3. bocsci.com [bocsci.com]
- 4. 424-36-2 | Ethyl perfluoropentanoate_大连双航化学有限公司&H2-Chem--Organic fluoride&OLED [h2-chem.cn]
- To cite this document: BenchChem. [ETHYL 5H-OCTAFLUOROPENTANOATE: A Comprehensive Technical Overview of its Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333793#ethyl-5h-octafluoropentanoate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com